Octabromonaphthalene

Flame retardancy Halogen loading Material formulation

Octabromonaphthalene (C₁₀Br₈, MW 759.34 g·mol⁻¹) is the fully brominated derivative of naphthalene, bearing eight bromine substituents at positions 1–8. The compound belongs to the polybrominated naphthalene (PBN) class and achieves a theoretical bromine content of approximately 84.2 wt%, placing it at the upper limit of halogen loading among brominated aromatic flame retardants.

Molecular Formula C10Br8
Molecular Weight 759.3 g/mol
CAS No. 22245-33-6
Cat. No. B12843781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctabromonaphthalene
CAS22245-33-6
Molecular FormulaC10Br8
Molecular Weight759.3 g/mol
Structural Identifiers
SMILESC12=C(C(=C(C(=C1Br)Br)Br)Br)C(=C(C(=C2Br)Br)Br)Br
InChIInChI=1S/C10Br8/c11-3-1-2(5(13)9(17)7(3)15)6(14)10(18)8(16)4(1)12
InChIKeyXGCWMXCKMIUJAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octabromonaphthalene (CAS 22245-33-6) – Technical Baseline & Procurement Positioning


Octabromonaphthalene (C₁₀Br₈, MW 759.34 g·mol⁻¹) is the fully brominated derivative of naphthalene, bearing eight bromine substituents at positions 1–8 . The compound belongs to the polybrominated naphthalene (PBN) class and achieves a theoretical bromine content of approximately 84.2 wt%, placing it at the upper limit of halogen loading among brominated aromatic flame retardants [1]. Its perbrominated structure confers distinct physicochemical properties—high density (~3.00 g·cm⁻³, calculated), elevated boiling point (~581 °C, calculated), and a non‑planar conformation characterised by an end‑to‑end twist angle of ~31° (X‑ray) [2]. These features differentiate it from lower‑brominated naphthalene congeners and from the dominant commercial decabromodiphenyl ether (DBDPO) in ways that directly influence material formulation, thermal processing, and synthetic accessibility.

Why Octabromonaphthalene Cannot Be Replaced by In‑Class Brominated Aromatics Without Quantitative Trade‑Offs


Within the polybrominated aromatic family, bromine loading, molecular geometry, and thermal stability are not modular attributes. The fully brominated naphthalene core of octabromonaphthalene delivers a bromine mass fraction (~84.2%) that exceeds that of decabromodiphenyl ether (~83.3%) [1] and substantially surpasses polybrominated naphthalene mixtures averaging only 5.0–5.6 Br per molecule [2]. Simultaneously, the steric congestion of eight peri‑bromine substituents forces a pronounced end‑to‑end molecular twist (~31° by X‑ray diffraction), whereas the octachloro analogue remains flatter (~24°) [3]. The increased twist modifies crystal packing, solubility, and the accessibility of the aromatic core to nucleophilic attack or cross‑coupling reagents [3]. Substituting octabromonaphthalene with a lower‑brominated naphthalene mixture or a non‑naphthalene brominated diphenyl ether directly alters the halogen‑dependent performance of the formulated material, the processing window, and the downstream synthetic utility. The evidence below quantifies these non‑interchangeable dimensions.

Octabromonaphthalene – Quantitative Differentiation Evidence for Scientific Selection


Bromine Mass Fraction: Octabromonaphthalene vs. Decabromodiphenyl Ether (DBDPO)

Octabromonaphthalene provides a theoretical bromine content of 84.2 wt%, driven by its eight‑bromine‑substituted naphthalene backbone (C₁₀Br₈, MW 759.34) . Decabromodiphenyl ether (DBDPO, C₁₂Br₁₀O, MW 959.17) delivers 83.3 wt% bromine [1]. The +0.9 percentage‑point advantage of octabromonaphthalene corresponds to approximately 1.1% more bromine per unit mass of the neat compound, allowing formulators to meet a target bromine loading with marginally less additive or to achieve a higher ultimate halogen density at equal loading [2]. This difference is especially relevant for applications where additive loading is constrained by mechanical property requirements.

Flame retardancy Halogen loading Material formulation

Molecular Twist Angle: Octabromonaphthalene vs. Octachloronaphthalene

X‑ray diffraction data demonstrate that octabromonaphthalene adopts an end‑to‑end twist angle of 31°, whereas octachloronaphthalene exhibits a twist of only 24° [1]. The 7° increase (≈29% relative enhancement in twist) originates from the larger van der Waals radius of bromine (1.85 Å) versus chlorine (1.75 Å) and the resultant steric repulsion among the eight peri‑substituents [1]. The enhanced non‑planarity disrupts π‑π stacking, which can increase solubility in organic solvents and reduce aggregation in thin‑film or coating applications. In contrast, the flatter octachloro analogue packs more efficiently, which may be desirable for crystalline applications but limits solution processability [2].

Molecular conformation Crystal engineering Solubility

Eightfold Suzuki Cross‑Coupling Yield: Octabromonaphthalene vs. Hexabromobenzene

In a palladium‑catalyzed Suzuki‑type octuple coupling with (3,3‑dimethyl‑1‑butenyl)boronate, octabromonaphthalene yielded the octakis‑alkenyl product in 21% isolated yield [1]. Under analogous conditions, hexabromobenzene underwent sixfold coupling to give hexaalkenylbenzene derivatives in up to 73% yield [1]. The approximate three‑fold lower per‑position efficiency of octabromonaphthalene (average ~2.6% per C–Br bond vs. ~12.2% for hexabromobenzene) reflects the extreme steric congestion imposed by the eight bromine substituents on the naphthalene template [2]. This result establishes octabromonaphthalene as a more challenging but viable substrate for persubstitution, informing synthetic planning and cost analysis for downstream derivatisation.

Synthetic chemistry Cross‑coupling Perbromoarene reactivity

CYP450 Induction Potency: Polybrominated Naphthalene Mixtures vs. Commercial Brominated Flame Retardants

Synthetic polybrominated naphthalene (PBN) mixtures averaging 5.0, 5.3, and 5.6 bromines per naphthalene molecule induced maximal benzo[a]pyrene hydroxylase (CYP1A) activity in rat liver at a dose of 30 μmol·kg⁻¹ [1]. These PBN mixtures were qualitatively classified as 3‑methylcholanthrene‑type inducers (P‑448), matching the most toxic polyhalogenated biphenyls, dibenzofurans, and dioxins. Notably, the PBN mixtures were much more potent than the commercial flame retardant fireMaster BP‑6 in causing enzyme induction and thymic atrophy [1]. Because octabromonaphthalene represents the fully brominated end‑member of the PBN series, these class‑level data indicate that procurement and handling should assume a comparable or higher toxicological potency than that reported for the average‑5.0–5.6 Br PBN mixtures, especially for applications involving potential human or environmental exposure [2].

Toxicology Aryl hydrocarbon hydroxylase Structure‑activity

Calculated Density: Octabromonaphthalene vs. Octachloronaphthalene

The calculated density of octabromonaphthalene is 3.001 g·cm⁻³ , significantly higher than the density of octachloronaphthalene (2.0 g·cm⁻³) [1]. The +1.0 g·cm⁻³ difference (≈50% higher) is a direct consequence of the heavier bromine atoms replacing chlorine. Higher density impacts melt‑compounding of flame‑retardant additives, sedimentation behaviour in liquid formulations, and the final density of the compounded polymer. For applications where additive density affects product weight or dispersion stability, octabromonaphthalene’s density is a quantifiable selection criterion that distinguishes it from the chlorinated analogue.

Physical property Material density Flame‑retardant loading

Octabromonaphthalene – High‑Evidence Application Scenarios Guided by Quantitative Differentiation


High‑Density Flame‑Retardant Masterbatch Where Bromine Loading Efficiency Is Critical

When formulating a masterbatch for polyolefins or engineering thermoplastics where the flame‑retardant loading is constrained by mechanical property retention, octabromonaphthalene’s 84.2% bromine content offers a measurable advantage over DBDPO (83.3%) [1]. The +0.9 percentage‑point bromine density reduces the additive mass required to meet UL‑94 V‑0 or equivalent specifications, thereby preserving tensile strength and impact resistance. This scenario is directly supported by the bromine‑content evidence in Section 3.

Synthesis of Octafunctionalised Naphthalene Building Blocks for Supramolecular and Materials Chemistry

The established, albeit modest, 21% yield for eightfold Suzuki coupling of octabromonaphthalene [2] defines a practical synthetic ceiling for generating C₁₀‑core dendrimers, star‑shaped oligomers, or porous organic cages. Researchers comparing octabromonaphthalene against hexabromobenzene (up to 73% sixfold yield) can perform a cost‑per‑functional‑arm analysis using the quantitative data in Section 3, enabling evidence‑based selection of the perbrominated aromatic scaffold.

Solution‑Processed Coatings or Thin Films Requiring Reduced Aggregation

The 31° end‑to‑end twist of octabromonaphthalene, which is 7° greater than that of octachloronaphthalene (24°), disrupts π‑π stacking and can enhance solubility in common organic solvents [3]. This property is advantageous for spin‑coating, inkjet printing, or spray‑coating of halogenated aromatic layers where uniform film morphology is essential. The quantitative twist‑angle evidence directly supports the selection of octabromonaphthalene over the flatter chlorinated analogue for solution‑based processing.

Toxicological Screening Panels for Structure–Activity Relationship (SAR) Studies of Polyhalogenated Aromatics

Class‑level CYP450 induction data for PBN mixtures (maximal induction at 30 μmol·kg⁻¹ in rats) [4] together with the known AhR‑binding propensity of planar halogenated aromatics indicate that octabromonaphthalene should be included as the fully brominated positive control in any SAR study of PBN congeners. Its full bromine substitution pattern allows researchers to benchmark the potency of lower‑brominated or mixed‑halogen naphthalenes within a systematic toxicological structure–activity framework.

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